Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity of 6-(4-Methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide vs. Its 2-Substituted Regioisomer
The target compound exhibits a computed XLogP3 of 3, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The regioisomer 2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide (CAS not provided) differs in the position of the methylphenoxy group, which alters the molecular electrostatic potential surface and may impact passive membrane permeability and target recognition. Direct head-to-head bioactivity data are not available in the public domain; the comparison is therefore limited to computed physicochemical descriptors .
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond donor/acceptor counts |
|---|---|
| Target Compound Data | XLogP3 = 3; HBD = 1; HBA = 5 |
| Comparator Or Baseline | 2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide: Computed properties not publicly available |
| Quantified Difference | Qualitative difference in substitution position (6- vs. 2-) |
| Conditions | In silico computed properties (PubChem 2021.05.07 release) |
Why This Matters
Regioisomeric nicotinamides often show divergent biological activity; experimental verification is required before any analog can be deemed interchangeable.
- [1] PubChem. 6-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide. Compound Summary CID 2769129. Retrieved 2026-05-04. View Source
